molecular formula C19H17NO B13923782 2-Isopropyl-4-phenylquinoline-3-carbaldehyde

2-Isopropyl-4-phenylquinoline-3-carbaldehyde

Cat. No.: B13923782
M. Wt: 275.3 g/mol
InChI Key: VIJFRYBORIYLDH-UHFFFAOYSA-N
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Description

2-Isopropyl-4-phenylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-phenylquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-phenylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropyl-4-phenylquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenylquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methylquinoline-3-carbaldehyde
  • 4-Phenylquinoline-3-carbaldehyde

Comparison: 2-Isopropyl-4-phenylquinoline-3-carbaldehyde is unique due to the presence of both isopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-phenyl-2-propan-2-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C19H17NO/c1-13(2)19-16(12-21)18(14-8-4-3-5-9-14)15-10-6-7-11-17(15)20-19/h3-13H,1-2H3

InChI Key

VIJFRYBORIYLDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1C=O)C3=CC=CC=C3

Origin of Product

United States

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